molecular formula C18H29N3O3 B2845234 3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea CAS No. 1797076-09-5

3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea

Cat. No.: B2845234
CAS No.: 1797076-09-5
M. Wt: 335.448
InChI Key: PWHHIBXBFMNTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.448. The purity is usually 95%.
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Biological Activity

3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea, often referred to as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. The following sections will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Urea derivatives are known to exhibit diverse mechanisms, including:

  • Enzyme Inhibition : Urea compounds often interact with enzymes through hydrogen bonding and hydrophobic interactions, affecting their catalytic activity.
  • Receptor Modulation : The dimethylaminoethyl group may enhance binding affinity to certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives. For instance, related compounds have demonstrated significant inhibitory effects against various bacterial strains. A study on benzothiazole ethyl urea derivatives showed promising results against Gram-positive bacteria, suggesting that similar structural motifs in our compound could yield comparable antimicrobial efficacy .

Antimalarial Activity

Urea derivatives have also been investigated for their antimalarial properties. A study focusing on structurally related compounds reported IC50 values ranging from 0.09 to 7.2 µM against Plasmodium falciparum . The incorporation of urea groups was found to enhance potency and selectivity, indicating that our compound might exhibit similar antimalarial activity due to its structural characteristics.

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned study also reported cytotoxicity data against HepG2 cell lines, emphasizing the importance of selectivity in drug design. Compounds with a favorable selectivity index (SI) demonstrated lower toxicity while maintaining efficacy against malaria parasites .

Data Tables

Biological Activity IC50 (µM) Selectivity Index (SI)
Antimalarial (P. falciparum)0.09 - 7.2Varies by compound
Cytotoxicity (HepG2)VariesHigher SI indicates better safety

Case Studies

  • Antimicrobial Efficacy : A series of urea derivatives were synthesized and evaluated for their antimicrobial properties. Among them, compounds with specific substitutions showed enhanced activity against resistant bacterial strains, highlighting the potential for further development in this area .
  • Antimalarial Research : In a comparative study of various urea derivatives against P. falciparum, it was found that modifications at the 3-position significantly improved both potency and selectivity compared to traditional antimalarials like chloroquine . This suggests that our compound might also benefit from similar structural optimizations.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-20(2)10-11-21(16-8-12-24-13-9-16)18(22)19-14-15-4-6-17(23-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHIBXBFMNTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.